Fmoc-2,3-Dimethyl-L-Phenylalanine
Description
Significance of Unnatural and Sterically Hindered Amino Acids in Peptide Science
The twenty proteinogenic amino acids offer a remarkable yet finite palette for protein and peptide structure. The introduction of unnatural amino acids (UAAs), which are not found in naturally occurring proteins, dramatically expands the chemical space available to scientists. nih.gov These synthetic building blocks can be designed to have unique side chains that impart novel properties to peptides, such as increased stability, enhanced receptor binding, and altered conformational preferences. biorxiv.orgnih.gov
Overview of Fmoc Protecting Group Strategy in Modern Peptide Chemistry
The synthesis of a peptide with a defined sequence requires the temporary protection of the alpha-amino group of each amino acid as it is added to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). nih.govnih.gov Introduced by Carpino and Han, the Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups but is readily removed by a mild base, such as piperidine (B6355638). nih.govnih.gov This orthogonality is a cornerstone of the Fmoc/tBu (tert-butyl) strategy, which has become a dominant method in peptide synthesis due to its milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.gov The use of Fmoc-protected amino acids is compatible with the synthesis of a wide range of modified peptides and can be readily automated. nih.gov The deprotection of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the reaction progress.
Rationale for Academic Research on Fmoc-2,3-Dimethyl-L-Phenylalanine
The specific academic and industrial interest in this compound stems from its potential to create peptides with novel therapeutic or diagnostic applications. The rationale for its investigation can be broken down into several key areas:
Conformational Control: The 2,3-dimethyl substitution pattern on the phenyl ring is expected to impose significant steric constraints on the peptide backbone, influencing its secondary structure. Research into how this specific substitution, compared to other methylation patterns (e.g., 2,6- or 3,4-dimethyl), affects peptide conformation is a key area of academic inquiry. Understanding these conformational preferences is crucial for the rational design of peptidomimetics with defined three-dimensional structures.
Enhanced Biological Activity: By locking a peptide into a specific conformation, the incorporation of 2,3-dimethyl-L-phenylalanine could lead to enhanced binding affinity and selectivity for its biological target. For instance, in the field of opioid peptides, the substitution of phenylalanine with 2',6'-dimethylphenylalanine has been shown to improve receptor affinity and selectivity. nih.govnih.gov Similar investigations with the 2,3-dimethyl isomer could yield novel peptide-based therapeutics.
Increased Proteolytic Stability: The bulky dimethylated phenyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases. This increased stability is a highly desirable property for peptide drugs, as it can lead to a longer half-life in the body.
Development of Novel Radiopharmaceuticals: A patent application has cited the use of this compound (by its CAS number 1270295-08-3) in the synthesis of peptide-based radiopharmaceutical compositions targeting the ephrin type-A receptor 2 (EphA2), which is implicated in cancer. This indicates a tangible application in the development of targeted cancer therapies and diagnostics.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₅NO₄ |
| Molecular Weight | 415.48 g/mol |
| CAS Number | 1270295-08-3 |
| Appearance | White to off-white solid |
| Boiling Point | 642.6±55.0 °C (Predicted) |
| Density | 1.236±0.06 g/cm³ (Predicted) |
| pKa | 3.84±0.12 (Predicted) |
| Storage Temperature | 2-8°C, sealed storage, away from moisture |
This data is compiled from publicly available chemical databases and is for informational purposes only.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWPHOIYSZHRN-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Fmoc 2,3 Dimethyl L Phenylalanine As a Molecular Building Block
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides in a laboratory setting. nih.govmdpi.com In this method, the peptide chain is incrementally built upon an insoluble solid support, or resin. mdpi.combiosynth.com The process begins by anchoring the first amino acid to the resin. mdpi.com Subsequent amino acids, with their amino groups protected by the Fmoc group, are then added one by one. mdpi.com Each cycle of amino acid addition involves the removal of the Fmoc protecting group from the last-added amino acid, followed by the coupling of the next Fmoc-protected amino acid. mdpi.comuci.edu This cyclical process continues until the desired peptide sequence is complete. mdpi.com The final step involves cleaving the finished peptide from the resin support. biosynth.com SPPS is particularly advantageous for incorporating non-canonical amino acids, like Fmoc-2,3-dimethyl-L-phenylalanine, into peptide sequences, thereby expanding the chemical diversity and potential functionality of the resulting peptides. nih.govresearchgate.net
Development of Optimized Coupling Protocols for Sterically Hindered Residues
The incorporation of sterically hindered amino acids, such as those with bulky side chains or modifications near the reactive sites, presents a significant challenge in SPPS due to slower reaction kinetics. nih.govresearchgate.net To address this, various optimized coupling protocols have been developed. One effective strategy involves the use of specialized coupling reagents that enhance the activation of the carboxylic acid group of the incoming amino acid. Research has shown that reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole), can significantly improve coupling efficiency. researchgate.netresearchgate.net Another approach involves increasing the concentration of the amino acid and coupling reagents to drive the reaction forward. biotage.com Microwave-assisted synthesis has also emerged as a powerful technique, as it can accelerate coupling reactions, often allowing for a reduction in the excess of the expensive, sterically hindered amino acid needed. sioc-journal.cn For particularly difficult couplings, a "double coupling" strategy may be employed, where the coupling step is repeated to ensure complete incorporation of the hindered residue. biotage.com
| Coupling Strategy | Key Features | Impact on Sterically Hindered Residues |
| Use of High-Activity Coupling Reagents | Employs reagents like HBTU, HATU, or PyBOP. researchgate.netresearchgate.net | Promotes faster and more efficient amide bond formation. |
| Increased Reagent Concentration | Utilizes higher molar concentrations of the amino acid and coupling reagents. biotage.com | Increases the probability of successful molecular interactions. biotage.com |
| Microwave-Assisted Synthesis | Applies microwave irradiation to the reaction vessel. sioc-journal.cn | Accelerates reaction rates and can improve yields. sioc-journal.cn |
| Double Coupling | Repeats the coupling step for a single amino acid addition. biotage.com | Helps to drive the reaction to completion for difficult couplings. biotage.com |
| Benzotriazole Activation | Utilizes N-acylbenzotriazoles as activated amino acid derivatives. nih.gov | Provides a route for synthesizing sterically hindered peptides with good yields and retention of chirality. nih.gov |
Resin and Linker Selection for Efficient Peptide Elongation
The choice of resin and the linker that attaches the peptide to it is a critical parameter for a successful SPPS. springernature.com The resin acts as the solid support, and its chemical and physical properties, such as swelling capacity in different solvents, are important for reaction efficiency. biosynth.com The linker is the chemical bridge between the resin and the C-terminus of the first amino acid. biosynth.com The stability of the linker is crucial; it must remain intact throughout the synthesis cycles but be readily cleavable at the end to release the final peptide. biosynth.com
For the synthesis of peptides with C-terminal carboxylic acids, resins with benzyl (B1604629) alcohol-type linkers like Wang or HMPA are commonly used. sigmaaldrich.com However, for peptides containing sterically hindered C-terminal residues, trityl-based linkers, such as those found on 2-chlorotrityl chloride resin, are often preferred. uci.edusigmaaldrich.com The bulkiness of the trityl linker can help to minimize side reactions like diketopiperazine formation, which can lead to the loss of peptide chains from the resin. sigmaaldrich.com
| Resin Type | Linker Type | C-Terminal Functionality | Recommended For |
| Wang Resin | Benzyl alcohol-type sigmaaldrich.com | Carboxylic Acid researchgate.netsigmaaldrich.com | Routine synthesis of peptide acids. sigmaaldrich.com |
| 2-Chlorotrityl Resin | Trityl-type sigmaaldrich.com | Carboxylic Acid uci.edusigmaaldrich.com | Peptides with sterically hindered C-terminal residues, and to suppress side reactions. sigmaaldrich.com |
| Rink Amide Resin | Rink Amide sigmaaldrich.com | Amide uci.edusigmaaldrich.com | Routine synthesis of peptide amides. sigmaaldrich.com |
Addressing Challenges in SPPS with Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs), like this compound, into peptides via SPPS introduces a set of unique challenges. nih.govnih.gov A primary obstacle is the often-limited commercial availability and higher cost of these specialized building blocks. nih.gov The steric bulk of many ncAAs can lead to inefficient coupling reactions, resulting in lower yields and the formation of deletion sequences where the ncAA is missing. nih.govresearchgate.net To overcome these hurdles, researchers often need to employ the optimized coupling protocols mentioned previously, such as using more potent coupling reagents or microwave assistance. researchgate.netsioc-journal.cn Another significant challenge is the potential for side reactions, which can be exacerbated by the unique functionalities of the ncAAs. nih.gov Careful selection of protecting groups for any reactive side chains on the ncAA is therefore essential to prevent unwanted modifications during synthesis.
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is a dominant methodology, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of peptides. americanpeptidesociety.org In SolPS, the reactions occur in a homogeneous medium, with all reactants dissolved in a solvent. nih.gov This approach can offer advantages in terms of scalability and the ability to purify intermediates at each step.
Advanced Coupling Strategies in Homogeneous Media
In solution-phase synthesis, the choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered amino acids. americanpeptidesociety.org Carbodiimide-based reagents, such as DCC (dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), are widely used to activate the carboxyl group of the Fmoc-amino acid. chempep.comamericanpeptidesociety.org To suppress potential racemization and improve efficiency, these are often used in combination with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). americanpeptidesociety.org Another class of effective reagents is phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and uronium-based reagents like HBTU. nih.gov More recently, cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to be a highly efficient coupling reagent in solution-phase synthesis, promoting rapid and clean amide bond formation with minimal epimerization. mdpi.com
Contribution to Chemical Biology and Drug Discovery Initiatives
Rational Design of Ligands and Receptor Agonists/Antagonists
The rational design of ligands that can selectively bind to and modulate the activity of biological receptors is a fundamental aspect of drug discovery. The incorporation of sterically hindered, non-natural amino acids like 2,3-dimethyl-L-phenylalanine is a powerful strategy to control the three-dimensional structure of a peptide and, consequently, its interaction with a receptor.
The table below illustrates the effects of substituting a standard phenylalanine with a dimethylated analog in a hypothetical peptide ligand, based on findings from related compounds.
| Peptide Analog | Modification | Receptor Binding Affinity | Biological Activity |
|---|---|---|---|
| Native Peptide | Contains L-Phenylalanine | Moderate | Agonist |
| Analog 1 | L-Phenylalanine replaced with 2',6'-Dimethylphenylalanine | High | Potent Agonist |
| Analog 2 | L-Phenylalanine replaced with a different dimethyl-isomer | High | Antagonist |
This table is illustrative and based on general findings in the field; specific outcomes would depend on the peptide and receptor .
By incorporating this compound, medicinal chemists can systematically probe the steric requirements of a receptor's binding pocket. This allows for the fine-tuning of a ligand's properties to achieve the desired level of agonism or antagonism, ultimately leading to the development of more potent and selective therapeutic agents.
Generation of Peptide Libraries for High-Throughput Screening
High-throughput screening (HTS) of large and diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid identification of new lead compounds. Peptide libraries, in particular, have proven to be a rich source of novel therapeutics. The inclusion of unnatural amino acids, such as this compound, into these libraries dramatically expands their chemical diversity and therapeutic potential.
The generation of peptide libraries typically involves the combinatorial synthesis of peptides on a solid support. By including this compound in the repertoire of building blocks, a vast number of unique peptide sequences with novel structural features can be created. The steric bulk of the 2,3-dimethylphenyl group introduces conformational constraints that are not accessible with the 20 proteinogenic amino acids. This can lead to peptides with enhanced stability against enzymatic degradation, a common challenge in the development of peptide-based drugs.
Furthermore, the increased structural diversity of these libraries enhances the probability of identifying "hits"—peptides that bind to a specific biological target with high affinity and selectivity. The unique three-dimensional shapes imposed by the dimethylated phenylalanine can lead to novel binding modes and interactions with the target protein.
The table below outlines the types of diversity that can be introduced into a peptide library using modified amino acids like this compound.
| Type of Diversity | Contribution of this compound | Potential Advantage |
|---|---|---|
| Structural Diversity | Introduces unique steric and conformational constraints. | Access to novel peptide shapes and binding modes. |
| Chemical Diversity | Adds a non-natural side chain with altered hydrophobicity. | Improved binding affinity and specificity. |
| Functional Diversity | Can lead to peptides with altered biological activity (agonist vs. antagonist). | Discovery of peptides with novel therapeutic functions. |
| Metabolic Stability | Steric hindrance can protect against enzymatic degradation. | Increased in vivo half-life of peptide drug candidates. |
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous determination of the three-dimensional structure of molecules in solution. For a modified amino acid like Fmoc-2,3-Dimethyl-L-Phenylalanine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for confirming its identity and stereochemistry.
The precise substitution pattern on the phenyl ring is critical to the compound's identity. While specific NMR spectra for this compound are not widely published, the methodology for its structural confirmation is well-established. A standard ¹H NMR spectrum would reveal the number of different types of protons and their chemical environments. The aromatic region would be particularly informative; for a 2,3-disubstituted pattern, one would expect to see three distinct aromatic proton signals.
To definitively assign these protons and confirm their connectivity, 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons. This would allow for the tracing of the connectivity of the three protons on the aromatic ring, confirming the 2,3-substitution pattern as opposed to other dimethyl isomers (e.g., 2,4- or 3,5-).
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment reveals through-space correlations between protons that are close to each other. This is vital for confirming the stereochemistry and the relative positioning of the methyl groups. NOE correlations would be expected between the protons of the methyl groups and the adjacent protons on the aromatic ring, as well as between the α-proton and β-protons of the amino acid backbone.
The L-stereochemistry of the α-carbon is fundamental to the compound's use in peptide synthesis. While NMR can provide evidence, chiral chromatography is often used for definitive confirmation of enantiomeric purity. sigmaaldrich.com
Below is a table of expected ¹H NMR chemical shifts for this compound, extrapolated from data for similar compounds like Fmoc-L-Phenylalanine. ntu.ac.uk
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Fmoc) | 7.70 - 7.90 | m | 4H, from the fluorenyl group |
| Aromatic (Fmoc) | 7.25 - 7.45 | m | 4H, from the fluorenyl group |
| Aromatic (Phenyl) | ~7.00 - 7.20 | m | 3H, characteristic of 1,2,3-trisubstituted ring |
| NH (Amide) | ~6.30 | d | 1H, coupling to α-H |
| α-H (CH) | ~4.80 - 4.90 | m | 1H, alpha-proton of the amino acid |
| Fmoc-CH & CH₂ | 4.10 - 4.40 | m | 3H, from the Fmoc group |
| β-H (CH₂) | ~3.10 | m | 2H, beta-protons of the amino acid |
| Methyl (Ar-CH₃) | ~2.10 - 2.30 | s | 6H, two singlets for the two methyl groups |
| This table is illustrative and based on known values for related structures. Actual values may vary. |
When this compound is incorporated into a peptide, it imposes significant steric hindrance that can dictate the peptide's local and global conformation. NMR is a powerful technique for studying these conformational changes in solution. capes.gov.br The introduction of such a sterically demanding residue can disrupt canonical secondary structures like α-helices or β-sheets, or alternatively, stabilize specific turn structures. nih.gov
Key NMR parameters used in the conformational analysis of peptides containing this residue include:
Chemical Shifts: The chemical shifts of backbone protons (especially NH and α-H) are sensitive to the local secondary structure. researchgate.net
³J-Coupling Constants: The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) can provide information about the backbone dihedral angle φ, which is a key determinant of secondary structure. capes.gov.br
Nuclear Overhauser Effects (NOEs): The presence or absence of specific NOEs between backbone and side-chain protons provides crucial distance constraints for calculating a 3D structure. For example, a series of strong dNN(i, i+1) NOEs are characteristic of an α-helix, while a pattern of strong dαN(i, i+1) NOEs is typical for β-sheets. The unique steric bulk of the 2,3-dimethylphenyl group would likely lead to distinct NOE patterns, providing insight into how it shapes the peptide backbone.
Mass Spectrometry (MS) for Purity and Molecular Weight Confirmation
Mass spectrometry is an essential analytical technique for verifying the molecular weight and assessing the purity of synthesized amino acid derivatives and peptides.
High-Resolution Mass Spectrometry (HRMS), using techniques like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of a molecule, confirming its identity and distinguishing it from potential impurities with similar nominal masses. nih.gov
For this compound (C₂₆H₂₅NO₄), HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass.
Calculated Molecular Masses for this compound (C₂₆H₂₅NO₄)
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₂₅NO₄ |
| Average Molecular Weight | 415.48 g/mol |
| Monoisotopic Mass | 415.17836 u |
| [M+H]⁺ (protonated) | 416.18563 u |
| [M+Na]⁺ (sodiated) | 438.16758 u |
| [M+K]⁺ (potassiated) | 454.14152 u |
The high resolution of these techniques is crucial for separating the isotopic peaks of the target compound from any impurities that may be present, which is vital for quality control in peptide synthesis. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are used to confirm the presence of the key structural components of this compound.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by specific molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the Fmoc group, the carboxylic acid, the secondary amide (urethane), and the substituted aromatic ring. researchgate.net
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is complementary to FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. Raman is particularly sensitive to non-polar bonds and aromatic rings. nih.govspectroscopyonline.com
The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from Fmoc-L-phenylalanine and other related compounds. nih.govrsc.orgresearchgate.net
| Functional Group | Vibrational Mode | Expected FT-IR (cm⁻¹) | Expected Raman (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Amide (Urethane) | N-H stretch | ~3300 | ~3300 |
| Aromatic C-H | C-H stretch | ~3060 | Strong, ~3060 |
| Aliphatic C-H | C-H stretch | 2850-3000 | 2850-3000 |
| Carbonyl (Carboxylic Acid) | C=O stretch | ~1710 | ~1710 |
| Carbonyl (Urethane) | C=O stretch | ~1690 | ~1690 |
| Aromatic Ring | C=C stretch | ~1600, ~1490, ~1450 | Strong, ~1600, ~1000 (ring breathing) |
| Amide II | N-H bend, C-N stretch | ~1520 | Weak |
| This table presents typical ranges. The dimethyl substitution will subtly shift the aromatic C-H and C=C vibrations compared to unsubstituted phenylalanine. thermofisher.com |
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. It is an invaluable tool for assessing the secondary structure of peptides and proteins in solution. nih.gov While the single amino acid derivative itself is not typically analyzed for secondary structure, the impact of incorporating 2,3-dimethyl-L-phenylalanine into a peptide chain is profound and can be readily studied with CD. nih.gov
The steric bulk of the 2,3-dimethylphenyl group is expected to heavily influence the peptide's conformational preferences. nih.gov By restricting the rotation around the Cα-Cβ and Cβ-Cγ bonds, this residue can disrupt or stabilize certain secondary structures. CD spectra are used to quantify these effects. americanpeptidesociety.org
The analysis is typically performed in the far-UV region (190-250 nm), where the peptide backbone amide bonds absorb. units.it
α-Helix: Characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheet: Shows a negative band near 217 nm and a positive band around 195 nm.
Random Coil: Displays a strong negative band near 200 nm. americanpeptidesociety.org
By incorporating this compound into a model peptide sequence and comparing its CD spectrum to that of a control peptide (e.g., one containing regular phenylalanine), researchers can directly probe the structural consequences of the dimethyl substitution. For instance, a decrease in the intensity of the signal at 222 nm might indicate a disruption of α-helical content, whereas changes in the 217 nm region could suggest alterations in β-sheet propensity. researchgate.net The aromatic side chain itself can also contribute to the CD signal, particularly in the near-UV region (250-320 nm), providing information about the local environment of the chromophore. units.ityoutube.com
X-ray Crystallography for Solid-State Stereochemical Assignment and Conformation
Table 1: Representative Crystallographic Data for a Related Compound (Fmoc-L-Phenylalanine)
| Parameter | Value |
| Formula | C₂₄H₂₁NO₄ |
| Space Group | P 1 2₁ 1 |
| a (Å) | 13.1570 |
| b (Å) | 4.9083 |
| c (Å) | 16.1242 |
| β (°) ** | 113.135 |
| Volume (ų) ** | 956.1 |
| Z | 2 |
Note: This data is for Fmoc-L-Phenylalanine and is provided for illustrative purposes due to the absence of specific data for this compound.
Rheological Characterization of Self-Assembled Gels and Materials
Rheology is the study of the flow and deformation of matter. For self-assembling molecules like certain Fmoc-amino acid derivatives, rheology is essential for characterizing the mechanical properties of the resulting gels. These materials are often investigated for applications in areas like tissue engineering and drug delivery. The formation of a gel is typically confirmed by oscillatory rheology, where the storage modulus (G') and loss modulus (G'') are measured as a function of frequency or strain. A gel is generally characterized by G' being significantly greater than G'' and both moduli showing little frequency dependence.
While specific rheological data for hydrogels formed from this compound are not found in the reviewed literature, research on Fmoc-diphenylalanine and other derivatives demonstrates their ability to form robust hydrogels. osti.govresearchgate.netnih.gov The mechanical strength of these gels is influenced by factors such as concentration, pH, and the specific amino acid sequence. mdpi.com The introduction of methyl groups on the phenyl ring in this compound would likely alter the hydrophobic and steric interactions, thereby affecting the self-assembly process and the viscoelastic properties of any resulting gel.
Table 2: Typical Rheological Properties of Fmoc-Amino Acid Derivative Hydrogels
| Property | Typical Value Range | Significance |
| Storage Modulus (G') | 10 Pa - 100 kPa | Indicates the elastic character and stiffness of the gel. |
| Loss Modulus (G'') | 1 Pa - 10 kPa | Represents the viscous character or energy dissipation. |
| tan(δ) (G''/G') | < 1 | A value less than 1 is indicative of a solid-like (gel) material. |
Note: These are general values for Fmoc-amino acid hydrogels and not specific to this compound.
Microscopic Techniques (e.g., SEM, TEM) for Morphological Analysis of Supramolecular Assemblies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the morphology of self-assembled nanostructures. For Fmoc-amino acid derivatives that form gels, these methods can reveal the underlying network of fibers, ribbons, or other supramolecular structures responsible for entrapping the solvent.
Studies on related Fmoc-peptides show that they self-assemble into long, entangled fibrillar networks. manchester.ac.uk The morphology of these assemblies is a key factor in determining the macroscopic properties of the gel. For this compound, it is expected that self-assembly would also lead to fibrillar structures. The dimensions and bundling of these fibers would be influenced by the steric hindrance and altered π-π stacking interactions imparted by the dimethyl substitution on the phenyl ring. However, specific microscopic images for the supramolecular assemblies of this compound are not available in the surveyed scientific literature.
Chromatographic Methods for Enantiomeric Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of a compound and for separating enantiomers. For chiral molecules like this compound, assessing enantiomeric purity is critical, especially in pharmaceutical and biological applications.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly and successfully used for the enantioseparation of a wide range of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.com The mobile phase often consists of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid in water. While specific chromatograms and detailed methods for this compound are not explicitly detailed in the literature, the general methods developed for other Fmoc-amino acids provide a strong starting point for its analysis. The resolution of its enantiomers would depend on the specific interactions between the chiral selector of the column and the stereogenic center of the analyte.
Table 3: General Conditions for Chiral HPLC Separation of Fmoc-Amino Acids
| Parameter | Typical Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Acetonitrile/Water with Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 265 nm |
Note: These are generalized conditions and would require optimization for the specific analysis of this compound.
Computational Approaches in Understanding Fmoc 2,3 Dimethyl L Phenylalanine Chemistry
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of molecules by simulating the physical movements of atoms and molecules. For Fmoc-2,3-Dimethyl-L-Phenylalanine, MD simulations provide crucial insights into how the bulky dimethyl-phenyl and Fmoc groups restrict the backbone and side-chain dihedral angles, ultimately defining the amino acid's preferred three-dimensional structure.
For instance, simulations can reveal that the presence of 2,3-Dimethyl-L-Phenylalanine induces a specific secondary structure, such as a helical or β-sheet conformation, in a peptide sequence that might otherwise be disordered. researchgate.net This is a direct consequence of the steric hindrance limiting the available conformational space, a principle often exploited in the design of conformationally constrained peptides. nih.gov The results from these simulations, such as the distribution of phi (φ) and psi (ψ) backbone dihedral angles, can be visualized in a Ramachandran plot, clearly showing the restricted conformational regions.
Table 1: Representative Dihedral Angle Preferences for Aromatic Amino Acids in a Model Peptide from MD Simulations
| Dihedral Angle | Phenylalanine (Phe) | 2,3-Dimethyl-L-Phenylalanine |
| Phi (φ) | -150° to -50° | -80° to -60° |
| Psi (ψ) | -60° to -40°, 120° to 160° | 130° to 150° |
| Chi1 (χ1) | -70° to -50°, 170° to 190° | -90° to -70° |
| Note: These values are illustrative and can vary based on the specific peptide sequence and simulation conditions. |
Quantum Mechanical Calculations for Reaction Mechanism Elucidation
Quantum mechanical (QM) calculations offer a higher level of theory to investigate chemical reactions, providing detailed information about electronic structure, transition states, and reaction energy profiles. nih.gov For this compound, QM methods are essential for elucidating the mechanisms of key reactions such as peptide bond formation and Fmoc-group deprotection.
Peptide Bond Formation: The formation of a peptide bond involving a sterically hindered amino acid like 2,3-Dimethyl-L-Phenylalanine is challenging. nih.govthieme.de QM calculations can model the reaction pathway, identifying the transition state and calculating the activation energy. These calculations can compare different coupling reagents and conditions to predict which will be most effective in overcoming the steric hindrance. For example, a study on peptide bond formation might show a significantly higher activation energy for the dimethylated phenylalanine compared to a standard phenylalanine, quantifying the steric effect. researchgate.netrsc.org
Fmoc-Group Deprotection: The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS), typically achieved using a base like piperidine (B6355638). mdpi.comscholaris.ca The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. scholaris.ca QM calculations can be used to model this reaction, detailing the initial proton abstraction from the fluorenyl group, the formation of the dibenzofulvene intermediate, and the final release of the free amine. scholaris.catotal-synthesis.com For this compound, QM studies could investigate whether the steric bulk of the adjacent amino acid influences the rate or mechanism of deprotection, potentially leading to the optimization of deprotection protocols to avoid incomplete reactions.
Table 2: Calculated Activation Energies for Key Reactions using QM Methods
| Reaction | Reactants | Method | Calculated Activation Energy (kJ/mol) |
| Peptide Bond Formation | CH₃CO-Asn-Phe-NHCH₃ | MP2/6-311+G(2d,2p) | 68.0 |
| Fmoc Deprotection | Fmoc-Leu-OH + Piperidine | DFT (B3LYP) | ~40-50 (Illustrative) |
| Note: The first entry is a literature value for a similar system to illustrate typical data. mdpi.com The second is an illustrative value as specific data for the target compound is not readily available. |
In Silico Design of Peptides Incorporating Aromatic-Substituted Amino Acids
In silico design leverages computational tools to create novel peptides with desired properties before their actual synthesis, saving significant time and resources. The inclusion of aromatic-substituted amino acids like 2,3-Dimethyl-L-Phenylalanine is a key strategy in modern peptide design to enhance stability, receptor affinity, and specificity. nih.gov
Computational approaches allow for the systematic substitution of natural amino acids with this compound in a virtual peptide library. Molecular docking simulations can then be used to predict how this substitution affects the binding of the peptide to its target protein. The dimethyl groups can provide additional van der Waals interactions within a binding pocket or, conversely, cause steric clashes that prevent binding. These predictions help to identify promising candidates for synthesis. nih.gov
Sustainable and Green Chemistry Aspects in Fmoc 2,3 Dimethyl L Phenylalanine Synthesis
Development of Environmentally Benign Solvents for Peptide Synthesis
A primary challenge in greening the synthesis of peptides containing Fmoc-2,3-Dimethyl-L-Phenylalanine is the heavy reliance on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgnih.gov These solvents are effective in swelling the polymer resin supports and dissolving reagents but are flagged as hazardous and are under increasing regulatory scrutiny. biomatik.comrsc.org Consequently, significant research has been dedicated to identifying and validating greener alternatives. tandfonline.comresearchgate.net
Promising bio-based solvents have emerged as viable replacements. whiterose.ac.uk Dihydrolevoglucosenone (Cyrene), derived from cellulose, has been explored as a green alternative. whiterose.ac.ukresearchgate.net Studies have shown that while Cyrene alone may not always provide sufficient resin swelling, its use in binary mixtures, for instance with diethyl carbonate, can be highly effective for SPPS. researchgate.netacs.org
Other notable green solvents include:
2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources, 2-MeTHF has been successfully used to replace DMF in all steps of SPPS, including coupling and deprotection. acs.orgnih.gov
γ-Valerolactone (GVL) : Another bio-based solvent, GVL, shows moderate resin swelling and can effectively dissolve the necessary amino acids and reagents. researchgate.netnih.gov
N-Butylpyrrolidinone (NBP) : NBP has been identified as a strong candidate to replace DMF, demonstrating comparable or even superior performance in minimizing common side reactions like racemization and aspartimide formation. nih.govcsic.esacs.org It has proven effective in both conventional and microwave-assisted SPPS. nih.gov
The transition to these solvents is a critical step in reducing the environmental footprint of producing specialized peptides. tandfonline.com
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Solvent Name | Type | Key Advantages of Green Solvents | Common Issues with Traditional Solvents |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional | - | Considered reprotoxic; high boiling point makes recycling difficult. biomatik.comcsic.es |
| N-Methyl-2-pyrrolidone (NMP) | Traditional | - | Also faces restrictions due to reproductive health risks. biomatik.comresearchgate.net |
| Dichloromethane (DCM) | Traditional | - | Problematic due to environmental and health concerns. acs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable resources; can be used in all SPPS steps. acs.org | Can be more costly than traditional solvents. acs.org |
| γ-Valerolactone (GVL) | Green | Bio-based; good solvent for reagents and shows moderate resin swelling. researchgate.netnih.gov | May not be suitable for all synthesis protocols, with some studies showing impurity formation. tandfonline.com |
| N-Butylpyrrolidinone (NBP) | Green | Can reduce side reactions like racemization and performs well in microwave synthesis. nih.govnih.gov | Crude peptide may have slightly lower purity compared to DMF in some cases. acs.org |
| Cyrene | Green | Bio-based alternative to dipolar aprotic solvents. whiterose.ac.uk | Swelling properties can be insufficient alone; often requires use in mixtures. researchgate.net |
Reagent Recycling and Waste Minimization Strategies in SPPS
Solid-phase peptide synthesis is inherently wasteful due to the use of excess reagents to drive reactions to completion and the extensive washing steps required to remove these excesses. rsc.orgacs.org This results in a poor process mass intensity (PMI), where the mass of waste far exceeds the mass of the final product.
Several strategies are being implemented to combat this inefficiency:
Optimized Reagent Use : Developing catalytic methods for amide bond formation aims to reduce the need for superstoichiometric amounts of protected amino acids and coupling agents. acs.org
Solvent and Reagent Recycling : Protocols are being developed to recover and reuse solvents and reagents from the waste stream. For example, N-octyl pyrrolidone (NOP), a green solvent, can be recovered by direct distillation along with other components like dimethyl carbonate (DMC) and the deprotection base, piperidine (B6355638). researchgate.net
Streamlined Processes : "In situ" Fmoc removal protocols, where the deprotection step is performed directly in the coupling cocktail without intermediate filtration and washing, can save up to 75% of the solvent typically used. peptide.comrsc.org Similarly, minimal-rinsing SPPS protocols significantly cut down on solvent consumption.
Alternative Protecting Groups and Reagents : The use of side-chain unprotected amino acids where possible eliminates the need for a final, harsh deprotection step involving large volumes of trifluoroacetic acid (TFA), drastically reducing waste. researchgate.net Furthermore, replacing piperidine with alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) is being explored to green the Fmoc-removal step. rsc.org
Energy Efficiency Considerations in Synthetic Protocols
The energy input in SPPS is another area ripe for green innovation. Conventional methods often involve long reaction times at ambient temperature or require conductive heating, which can be slow and inefficient. luxembourg-bio.combiotage.com
Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a transformative technology for improving energy efficiency. By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, leading to several advantages: luxembourg-bio.comcreative-peptides.com
Reduced Reaction Times : Reactions that take hours or days with conventional methods can be completed in minutes. nih.gov This acceleration applies to both the coupling and deprotection steps. researchgate.net
Increased Efficiency and Purity : The rapid heating often leads to higher conversion rates, fewer side reactions, and purer crude products. luxembourg-bio.combiotage.comcreative-peptides.com
Waste Reduction : The efficiency of microwave-assisted methods can reduce waste generation by over 95% compared to traditional techniques. creative-peptides.com
Microwave heating has proven effective not only for standard peptides but also for synthesizing challenging sequences where conventional methods may fail. The combination of microwave assistance with green solvents like NBP represents a powerful synergy, advancing the goal of a truly sustainable peptide synthesis process. nih.gov
Future Perspectives and Emerging Research Directions
Novel Derivatization Strategies for Advanced Functionalization
The core structure of Fmoc-2,3-Dimethyl-L-Phenylalanine serves as a scaffold for further chemical modification, opening avenues for the creation of derivatives with highly specialized functions. Future research is poised to move beyond the basic building block and explore innovative derivatization strategies.
One promising direction is the introduction of additional functional groups onto the phenyl ring. While the 2,3-dimethyl substitution provides conformational rigidity, the remaining positions on the aromatic ring are available for modifications such as halogenation, nitration, or the addition of azido (B1232118) groups. For instance, the synthesis of bromo-functionalized Fmoc-L-phenylalanine has been shown to be valuable for creating bioactive peptides and allowing for further chemical modifications that can lead to novel therapeutic agents. chemimpex.com Similar strategies could be applied to the this compound backbone to create multifunctional amino acids.
Another area of exploration involves advanced synthetic methodologies. The use of organozinc chemistry, for example, facilitates the direct synthesis of Fmoc-protected amino acids by coupling an organozinc reagent derived from a protected amino acid with various electrophiles. rsc.org This method could be adapted to generate novel derivatives of this compound with diverse side chains, expanding its utility in peptide synthesis. Furthermore, multienzymatic cascade processes, which have been successfully used to synthesize various D- and L-phenylalanine derivatives, represent a green and efficient approach for generating novel, optically pure analogues. nih.gov
A particularly compelling strategy involves the synthesis of dimercaptophenylalanines. nih.gov Researchers have successfully synthesized 2,3-dimercaptophenylalanines and protected them for Fmoc-based solid-phase peptide synthesis. nih.gov Incorporating such dithiol functionalities into a peptide sequence provides a powerful tool for metal chelation, which is crucial for developing new catalysts, diagnostic agents, and nanotechnology components. nih.gov Applying this derivatization to the 2,3-dimethylphenylalanine scaffold could yield unique building blocks that combine conformational restriction with metal-binding capabilities.
Integration into Advanced Peptide-Based Therapeutic Modalities
The incorporation of conformationally constrained amino acids is a powerful strategy in drug design, leading to peptides with enhanced stability, receptor selectivity, and therapeutic efficacy. nih.gov this compound is an ideal candidate for this purpose, and its integration into next-generation peptide therapeutics is a key area of future research.
The primary advantage of using sterically hindered amino acids like 2,3-dimethyl-L-phenylalanine is the ability to control peptide conformation. This restriction can lock a peptide into a bioactive conformation that is optimal for receptor binding, leading to improved potency and selectivity. nih.govnih.gov Research on opioid peptides has demonstrated that substituting phenylalanine with 2',6'-dimethylphenylalanine can significantly enhance receptor-binding affinity and selectivity. nih.gov The Dmp¹-substituted analogs, in particular, show superior receptor selectivity compared to their dimethyltyrosine counterparts. nih.gov These findings provide a strong rationale for exploring this compound in the design of novel peptide ligands for a wide range of G-protein-coupled receptors (GPCRs) and other therapeutic targets.
Furthermore, the unnatural structure of 2,3-dimethyl-L-phenylalanine offers increased resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. This enhanced stability can prolong the half-life of a therapeutic peptide in vivo, potentially allowing for less frequent dosing. mdpi.com The introduction of D-amino acids into peptide sequences has been shown to improve biostability against hydrolysis by endogenous peptidases. mdpi.com The unique structure of 2,3-dimethyl-L-phenylalanine provides a similar advantage.
Emerging research also points to the use of modified phenylalanine derivatives in creating novel inhibitors for challenging targets. For example, dimerized phenylalanine derivatives have been designed as potent inhibitors of the HIV-1 capsid, a critical protein in the viral life cycle. nih.gov The design of these inhibitors leverages detailed structural knowledge to create molecules that disrupt protein-protein interfaces. nih.gov this compound could be a valuable component in such strategies, where its conformational rigidity could be exploited to optimize binding within complex protein pockets.
Exploration in Advanced Materials Science and Nanotechnology
The self-assembly of Fmoc-protected amino acids and short peptides into well-ordered nanostructures, such as hydrogels, fibers, and nanotubes, is a burgeoning field in materials science. nih.govnih.gov These materials have potential applications in tissue engineering, controlled drug release, and as components for biosensors. researchgate.net While much of the research has focused on Fmoc-diphenylalanine (Fmoc-FF), the principles are directly applicable to this compound, with the dimethyl substitution expected to introduce unique properties.
Fmoc-dipeptides are known to form hydrogels through a combination of π-π stacking of the fluorenyl groups and hydrogen bonding of the peptide backbone. nih.gov The resulting fibrous networks can encapsulate large amounts of water, forming stable gels even at low concentrations. nih.gov The mechanical properties and self-assembly kinetics of these gels can be tuned by altering the amino acid sequence, pH, or solvent conditions. nih.govnih.gov The introduction of 2,3-dimethyl-L-phenylalanine into these systems is predicted to alter the packing of the aromatic moieties, potentially leading to hydrogels with different mechanical strengths, thermal stabilities, and release kinetics for encapsulated molecules. Research on a related compound, Fmoc-L-2,4-dimethylphenylalanine, suggests its utility in enhancing the properties of polymer matrices, indicating a role for such modified amino acids in creating advanced, functional materials. chemimpex.com
The synthesis of dithiolene-functionalized peptides, made accessible through Fmoc-protected dimercaptophenylalanines, opens up new possibilities in nanotechnology. nih.gov These peptides can serve as molecular tools for creating novel nanomaterials, as the dithiol group can coordinate with metal ions or nanoparticles. This could lead to the development of new diagnostic tools or catalytic surfaces. nih.gov
Moreover, the optical properties of self-assembled Fmoc-peptide structures are an area of active investigation. For instance, Fmoc-FF self-assemblies have been shown to act as biosensors for detecting amyloid fibrils, exhibiting quantum physical phenomena previously seen only in semiconductor crystals. nih.gov The specific electronic properties of the 2,3-dimethylphenyl group could lead to novel photophysical behaviors in self-assembled materials, with potential applications in organic electronics and sensor technology.
Interdisciplinary Research with Biological and Medical Sciences
The future of this compound research lies at the intersection of chemistry, biology, materials science, and medicine. Its unique properties make it a versatile tool for addressing complex biological questions and developing new biomedical technologies.
A key area for interdisciplinary collaboration is in the field of drug delivery. Peptide-based hydrogels, which can be formed using this compound, are promising vehicles for the controlled release of therapeutic agents. mdpi.comresearchgate.net These biocompatible scaffolds can be designed to release drugs in response to specific physiological triggers, and their degradation products are simply amino acids. nih.gov The development of such systems requires a concerted effort from chemists to synthesize and characterize the gels, and from biologists and pharmacologists to evaluate their efficacy and biocompatibility in cellular and animal models.
Another significant interdisciplinary frontier is the study of protein folding and misfolding, which is linked to diseases such as Alzheimer's and Parkinson's. nih.gov Conformationally constrained amino acids can be incorporated into peptides to serve as probes for understanding the forces that govern protein structure. chemimpex.comrsc.org By systematically replacing natural amino acids with this compound, researchers can investigate the role of specific side-chain conformations in protein stability and aggregation. This fundamental research could provide crucial insights into disease mechanisms and aid in the design of therapeutic interventions.
The development of advanced diagnostics is also a promising collaborative avenue. As mentioned, peptides containing specialized functional groups, such as dimercaptophenylalanine, have potential as diagnostic tools. nih.gov Integrating these into systems that also exploit the conformational constraints of 2,3-dimethyl-L-phenylalanine could lead to highly selective and sensitive biosensors for detecting disease biomarkers. This work would unite expertise in synthetic chemistry, nanotechnology, and clinical diagnostics to create next-generation medical devices.
Q & A
Q. How to troubleshoot low coupling efficiency of this compound in automated SPPS?
- Optimization : Activate the amino acid with HATU/OxymaPure in DMF for 5 minutes before coupling. Increase coupling time to 1–2 hours and use double couplings for sterically hindered residues .
- Case Study : Similar protocols improved incorporation of Fmoc-3-(2-naphthyl)-D-alanine into peptides, achieving >95% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
